molecular formula C18H12ClN5O5S B3011530 2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-62-3

2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B3011530
CAS RN: 396721-62-3
M. Wt: 445.83
InChI Key: UTJRLJAVUBEMBP-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 2-chloro-4-nitrophenol , are organic compounds that contain chlorine, nitro groups, and phenol groups. They are typically used as building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings (such as phenol groups), nitro groups (-NO2), and chlorine atoms. The exact structure would depend on the specific locations of these groups on the molecule .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, molecular weight, and solubility would depend on the exact structure of the compound. For example, 2-chloro-4-nitrophenol has a melting point of 105-106 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be explored for its efficacy against viral infections, particularly as a lead compound for the development of new antiviral drugs.

Anti-inflammatory and Analgesic Applications

Compounds structurally related to 2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have demonstrated anti-inflammatory and analgesic activities . This indicates a potential application in the development of new medications for the treatment of pain and inflammation, possibly offering an alternative to existing drugs with lower ulcerogenic indices.

Anticancer Research

Indole derivatives are known for their antiproliferative effects on various cancer cell lines . The structural features of the compound , particularly the presence of nitro groups, suggest it may have applications in cancer research, either as a cytotoxic agent or as a scaffold for designing novel anticancer drugs.

Antimicrobial Properties

The indole nucleus, which is a part of the compound’s structure, is associated with antimicrobial activity . This opens up research possibilities for the compound as a potential antimicrobial agent, which could be particularly useful in the fight against antibiotic-resistant bacteria.

Environmental Bioremediation

Related compounds, such as 2-chloro-4-nitrophenol, have been studied for their degradation pathways by certain bacteria . This suggests that our compound could be investigated for its environmental applications, particularly in the bioremediation of pollutants and toxic waste.

Enzyme Inhibition Studies

Indole derivatives have been utilized in the study of enzyme inhibition, which is crucial in understanding various biological processes and in the development of drugs targeting specific enzymes . The compound could be used in biochemical assays to study its inhibitory effects on enzymes relevant to diseases.

Material Science

Some chloro-nitroaniline derivatives have shown promise in material science, particularly in producing second harmonic generation (SHG), which is a property valuable in laser technology . The compound could be explored for its potential applications in the development of new materials with unique optical properties.

Pharmaceutical Synthesis

Compounds with similar structures have been used as intermediates in the synthesis of pharmaceuticals . This compound could be investigated for its utility as a building block in the synthesis of a variety of drugs, owing to its reactive functional groups.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some nitrophenol compounds have been studied for their antiviral activity .

properties

IUPAC Name

2-chloro-5-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O5S/c19-15-6-5-12(24(28)29)7-13(15)18(25)20-17-14-8-30-9-16(14)21-22(17)10-1-3-11(4-2-10)23(26)27/h1-7H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJRLJAVUBEMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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